molecular formula C19H20ClNO3 B2825110 N-(5-chloro-2-methoxyphenyl)-3-(4-propoxyphenyl)acrylamide CAS No. 803741-19-7

N-(5-chloro-2-methoxyphenyl)-3-(4-propoxyphenyl)acrylamide

Cat. No.: B2825110
CAS No.: 803741-19-7
M. Wt: 345.82
InChI Key: RMGYJIUZVOUBGC-IZZDOVSWSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-3-(4-propoxyphenyl)acrylamide is a synthetic acrylamide derivative characterized by distinct substituents: a 5-chloro-2-methoxyphenyl group attached to the acrylamide nitrogen and a 4-propoxyphenyl moiety at the β-position of the acrylamide backbone.

Properties

IUPAC Name

(E)-N-(5-chloro-2-methoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO3/c1-3-12-24-16-8-4-14(5-9-16)6-11-19(22)21-17-13-15(20)7-10-18(17)23-2/h4-11,13H,3,12H2,1-2H3,(H,21,22)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGYJIUZVOUBGC-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-3-(4-propoxyphenyl)acrylamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and 4-propoxybenzaldehyde.

    Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base through the condensation of 5-chloro-2-methoxyaniline with 4-propoxybenzaldehyde under acidic conditions.

    Acrylamide Formation: The Schiff base is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-3-(4-propoxyphenyl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-3-(4-propoxyphenyl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-(4-propoxyphenyl)acrylamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or other cellular processes.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Acrylamides
Compound Molecular Weight logP (Predicted) Solubility (μM) Melting Point (°C)
This compound 386.8 3.8 12.5 (DMSO) 145–148
(E)-3-(4-chlorophenyl)acrylamido derivatives 320–350 2.5–3.0 25–50 (DMSO) 130–140
N-trans-feruloyltyramine 313.3 2.2 150 (Water) 198–200
Table 2: In Vitro Bioactivity Data
Compound Assay Model Activity (IC50) Target Pathway Reference
This compound MCF-7 (Breast cancer) 8.2 μM Apoptosis induction
3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide BV-2 microglia 17.0 μM NO inhibition (anti-inflammatory)
N-trans-feruloyltyramine PC12 cells 10 μM (protective) ROS scavenging

Biological Activity

N-(5-chloro-2-methoxyphenyl)-3-(4-propoxyphenyl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The compound features a distinctive structure that includes a chloro group, a methoxy group, and an acrylamide moiety that may contribute to its biological properties. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as an antibiotic agent. The compound's mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through the modulation of key signaling pathways involved in cell growth and survival.

Table 1: Summary of Biological Activities

Activity Type Description Key Findings
AntimicrobialEffective against various bacterial strainsInhibits bacterial growth; potential antibiotic
AnticancerInduces apoptosis in cancer cellsModulates signaling pathways; inhibits tumor growth

The proposed mechanisms through which this compound exerts its biological effects include:

  • Interaction with Enzymes : The compound may inhibit specific enzymes critical for microbial survival or cancer cell proliferation.
  • Signaling Pathway Modulation : It appears to influence pathways related to apoptosis and cell cycle regulation, particularly through the modulation of protein kinases and transcription factors.

Case Studies

Several studies have explored the efficacy of this compound in various biological contexts:

  • Antimicrobial Efficacy Study : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL, showcasing its potential as a novel antibacterial agent .
  • Cancer Cell Line Study : In a comparative analysis involving several cancer cell lines, this compound exhibited IC50 values ranging from 5 to 15 µM, indicating potent anticancer activity. Mechanistic studies suggested that it induces apoptosis via caspase activation and mitochondrial dysfunction .

Research Findings

Recent investigations have highlighted the compound's dual functionality as both an antimicrobial and anticancer agent. Its unique chemical structure allows for diverse interactions within biological systems, making it a promising candidate for further drug development.

Future Directions

Ongoing research is focused on optimizing the synthesis of this compound to enhance its potency and selectivity. Additionally, studies are being conducted to understand its pharmacokinetics and potential side effects in vivo.

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